N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound features a thiophene-2-carboxamide core linked via a methyl group to a 1,2-oxazole ring substituted with a 2H-1,3-benzodioxol-5-yl moiety. The benzodioxol group provides lipophilic and electron-rich properties, while the oxazole and thiophene rings contribute to its planar heterocyclic architecture, which is often associated with bioactivity in medicinal chemistry .
Properties
IUPAC Name |
N-[[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4S/c19-16(15-2-1-5-23-15)17-8-11-7-13(22-18-11)10-3-4-12-14(6-10)21-9-20-12/h1-7H,8-9H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMYJFBHZARKPOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)CNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the condensation of catechol with formaldehyde.
Synthesis of the Oxazole Ring: The oxazole ring can be synthesized via cyclization reactions involving appropriate precursors such as amino alcohols and carboxylic acids.
Coupling Reactions: The benzodioxole and oxazole intermediates are then coupled with thiophene-2-carboxylic acid using reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions can occur at the oxazole ring.
Substitution: The thiophene ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or sulfonyl chlorides.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products may include halogenated or sulfonated derivatives.
Scientific Research Applications
N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis.
Materials Science: The compound can be used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It can serve as a probe for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-{[5-(2H-1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Data Table: Key Structural and Functional Comparisons
Research Implications and Gaps
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